molecular formula C7H4N4O4 B15122860 3,6-Dinitro-1h-indazole

3,6-Dinitro-1h-indazole

Cat. No.: B15122860
M. Wt: 208.13 g/mol
InChI Key: RKSNIPVJLBWEGU-UHFFFAOYSA-N
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Description

3,6-Dinitro-1h-indazole is a nitrogen-containing heterocyclic compound characterized by a bicyclic ring structure comprising a pyrazole ring fused to a benzene ring. This compound is notable for its two nitro groups positioned at the 3 and 6 locations on the indazole ring. Indazole derivatives, including this compound, have garnered significant interest due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitro-1h-indazole typically involves nitration reactions. One common method includes the nitration of 1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dinitro-1h-indazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted by nucleophiles, leading to the formation of different derivatives. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less common due to the stability of the nitro groups.

    Reduction: Catalytic hydrogenation or the use of metal hydrides (e.g., lithium aluminum hydride) are common methods for reducing nitro groups.

    Substitution: Nucleophiles such as alkoxides or thiolates can react with the nitro groups under basic conditions.

Major Products Formed:

    Reduction: The primary product is 3,6-diamino-1H-indazole.

    Substitution: Depending on the nucleophile, various substituted indazole derivatives can be formed, such as 3,6-dimethoxy-1H-indazole.

Scientific Research Applications

3,6-Dinitro-1h-indazole has a wide range of applications in scientific research:

    Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Some indazole derivatives are explored as potential therapeutic agents due to their ability to interact with specific biological targets.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dinitro-1h-indazole and its derivatives often involves interactions with biological macromolecules. For instance, nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without nitro groups, used as a building block in organic synthesis.

    3-Nitro-1H-indazole: A mono-nitrated derivative with different reactivity and biological properties.

    6-Nitro-1H-indazole: Another mono-nitrated derivative with distinct chemical behavior.

Uniqueness: 3,6-Dinitro-1h-indazole is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The positioning of the nitro groups allows for specific interactions and transformations that are not possible with mono-nitrated or non-nitrated indazole derivatives.

Properties

IUPAC Name

3,6-dinitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)8-9-7(5)11(14)15/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSNIPVJLBWEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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